molecular formula C38H76O2 B128090 2-Octadecylicosanoic acid CAS No. 108293-08-9

2-Octadecylicosanoic acid

Cat. No.: B128090
CAS No.: 108293-08-9
M. Wt: 565 g/mol
InChI Key: RIQSWUKPKYYGQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octadecylicosanoic acid can be synthesized through the esterification of eicosanoic acid with octadecanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Octadecylicosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of 2-Octadecylicosanoic acid involves its incorporation into lipid oligonucleotide conjugates. These conjugates facilitate the delivery of therapeutic agents to specific cells by enhancing the cellular uptake and stability of the drugs. The molecular targets and pathways involved include the interaction with cell membrane lipids and the subsequent internalization of the conjugates into the cells.

Comparison with Similar Compounds

Comparison: 2-Octadecylicosanoic acid is unique due to its long carbon chain, which provides distinct physicochemical properties such as higher melting and boiling points compared to shorter-chain fatty acids. This makes it particularly suitable for applications in drug delivery systems where stability and controlled release are crucial .

Properties

IUPAC Name

2-octadecylicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38(39)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQSWUKPKYYGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550683
Record name 2-Octadecylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108293-08-9
Record name 2-Octadecylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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